
144410-00-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Scientific Software Frameworks and Grid Computing
- Overview : Scientific research applications often require complex software development, traditionally done in languages like C and Fortran by scientists. Modern practices include the use of software frameworks and toolkits, enhancing productivity and enabling the rapid assembly of new applications from existing components. This approach contrasts with earlier practices, highlighting the evolution towards grid-enabling applications and developing new applications from scratch for scientific research.
- Reference : (Appelbe, Moresi, Quenette, & Simter, 2007)
Data Sharing and Scientific Progress
- Overview : The practice of data sharing among scientists is crucial for the verification of results and the advancement of research. Despite various barriers, such as lack of time and funding, data sharing is viewed as a valuable part of the scientific method. The study explores current practices and perceptions, highlighting the need for improved support for data management and preservation to facilitate better sharing and use of scientific data.
- Reference : (Tenopir et al., 2011)
Hackathons for Scientific Discoveries
- Overview : Hackathons are highlighted as innovative platforms for enhancing collaborative science, allowing for peer review before publication. This method facilitates cross-validation of study designs and datasets, driving the reproducibility of scientific analyses. It emphasizes the importance of collaboration across disciplines and institutions to accelerate scientific discoveries and knowledge transfer.
- Reference : (Ghouila et al., 2018)
Reproducibility in Science
- Overview : Addressing the reproducibility crisis in basic and preclinical research is crucial for ensuring that new knowledge is robust and reliable. The study discusses the challenges and potential solutions for improving research quality and reproducibility, emphasizing the need for good scientific practice and addressing the pressures of publication.
- Reference : (Begley & Ioannidis, 2015)
Big Data in Scientific Research
- Overview : The use of big data in scientific research represents a significant area of application, enabling the generation and analysis of vast amounts of data from single experiments. The discovery of the Higgs boson particle is cited as a prime example of big data's impact on scientific exploration and understanding of the universe.
- Reference : (Krishnan, 2020)
Orientations Futures
Propriétés
Numéro CAS |
144410-00-4 |
|---|---|
Nom du produit |
144410-00-4 |
Poids moléculaire |
4328.88 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



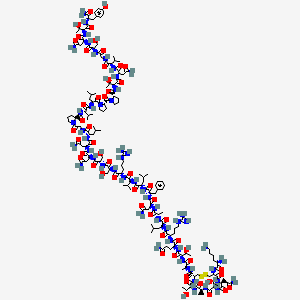
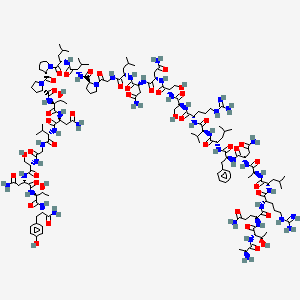
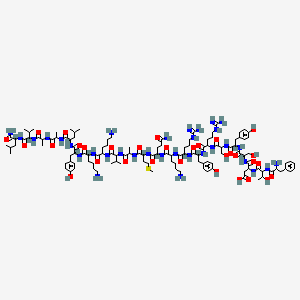
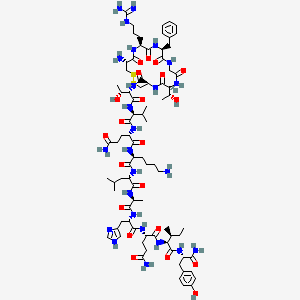
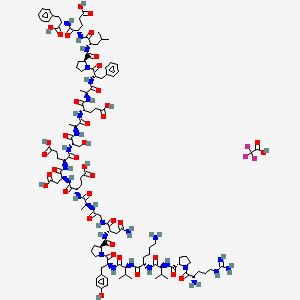
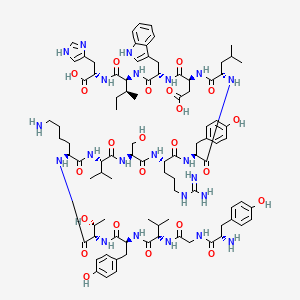

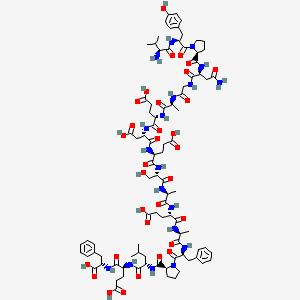
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)